molecular formula C12H17N B057472 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline CAS No. 4497-58-9

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B057472
CAS RN: 4497-58-9
M. Wt: 175.27 g/mol
InChI Key: KSNRDYQOHXQKAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline and its derivatives has been explored through various chemical methods. An example is the direct, efficient, solvent-free synthesis of 2-aryl-1,2,3,4-tetrahydroquinazolines, which could potentially be applied or adapted for synthesizing 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline derivatives (Correa et al., 2002). Additionally, organocatalytic enantioselective Pictet-Spengler reactions have been employed for synthesizing 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids, indicating the versatility and potential methodologies for synthesizing complex tetrahydroquinoline derivatives (Ruiz-Olalla et al., 2015).

Molecular Structure Analysis

The crystal structure and molecular analysis of derivatives similar to 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline have been a subject of study. For instance, the study of 6-ethoxy-2,3,4-tetrahydro-2,2,4-trimethylquinoline derivatives has provided insights into the conformation of the tetrahydropyridine ring, which is crucial for understanding the molecular structure of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline (Rybakov et al., 2004).

Chemical Reactions and Properties

Chemical reactions involving 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline derivatives highlight their reactivity and potential applications. For instance, the Lewis acid-catalyzed reactions of arylvinylidenecyclopropanes with ethyl (arylimino)acetates present a method for synthesizing pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives, showcasing the chemical reactivity of compounds within this class (Lu & Shi, 2007).

Physical Properties Analysis

The physical properties, such as crystal structure, play a significant role in the application and study of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline. Investigations into the crystal structures of methyl 3,4,5-trimethoxybenzoate and 1,2-dihydro-2,2,4-trimethylquinoline derivatives provide valuable information on the physical characteristics of these compounds (Fotie et al., 2014).

Chemical Properties Analysis

The chemical properties of 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline and its derivatives, such as reactivity with nucleophiles and the formation of complexes, are crucial for understanding their potential applications. Studies on reactions with nucleophiles provide insights into the chemical behavior and potential synthetic utility of these compounds (Brown, 1968).

Scientific Research Applications

  • Synthesis and Radical Study : Hydroxy, acyloxy, oxo, N-oxide oxo, and morpholino-oxo derivatives of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline have been synthesized, and their structures confirmed by IR and PMR spectra. The study also explored radicals formed during photolysis and oxidation processes (Ivanov et al., 1979).

  • Chemical Reactions : Research has demonstrated that the addition of benzene to 2,2,4-trimethyl-1,2-dihydroquinoline requires prior protonation or acylation, with the presence of electron-donor substituents in benzene hindering the reaction. Additionally, the addition of halobenzenes under more severe conditions results in para-substituted tetrahydroquinolines (Lugovik et al., 1971).

  • Oxidation Inhibition Mechanism : The compound is known to convert to quinone-imine through interactions with peroxy radicals, oxygen, and peroxides. This mechanism is significant in understanding the inhibition of hydrocarbon oxidation (Kasaikina et al., 1983).

  • Synthesis of Nitroxyl Radicals : The synthesis of 6-triphenylmethyl derivatives of 2,2,4-trimethyl-1,2-dihydroquinolines and their oxidation to form nitroxyl radicals was explored. This study contributes to the understanding of radical chemistry in these compounds (Shikhaliev et al., 1988).

  • Agricultural Applications : Derivatives of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline have been studied as growth and yield stimulants for agricultural crops like Solanum melongena. This research indicates the potential of these compounds in enhancing agricultural productivity (Vostrikova et al., 2021).

  • Photoinduced Addition Studies : The kinetics and mechanism of photoinduced addition of water and methanol to the double bond of 2,2,4-trimethyl-1,2-dihydroquinoline were studied, providing insights into the reactivity of these compounds under light exposure (Nekipelova et al., 2002).

Safety And Hazards

The safety information for 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline indicates that it has hazard statements H302 and H412. Precautionary statements include P264, P270, P273, P301+P312, P330, and P501 .

Future Directions

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline is a reagent in the synthesis of tetrahydroquinoline sensitizers used for dye-sensitized solar cells, indicating potential applications in the field of renewable energy .

properties

IUPAC Name

2,2,4-trimethyl-3,4-dihydro-1H-quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-9-8-12(2,3)13-11-7-5-4-6-10(9)11/h4-7,9,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSNRDYQOHXQKAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC2=CC=CC=C12)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20884081
Record name Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl-
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Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

CAS RN

4497-58-9
Record name 2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl-
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Record name Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl-
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Record name Quinoline, 1,2,3,4-tetrahydro-2,2,4-trimethyl-
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Record name 1,2,3,4-tetrahydro-2,2,4-trimethylquinoline
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Synthesis routes and methods

Procedure details

In 10 ml of ethanol was dissolved 2.0 g (11.5 millimoles) of 1,2-dihydro-2,2,4-trimethylquinoline, and 0.4 g of 10% Pd-C was added to the solution and reaction was carried out at 60° C. in a hydrogen atmosphere for 7 hours. The catalyst was removed by filtration and the filtrate was concentrated under reduced pressure to obtain 1.8 g (the yield was 89%) of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in the form of a light-brown oil. To 0.5 g (3.7 millimoles) of 4-hydroxymethylimidazole hydrochloride was added 3 ml of thionyl chloride and reaction was carried out at 50° C. for 2 hours. The excess of thionyl chloride was removed by distillation under reduced pressure. The residue was dissolved in 10 ml of DMF and a solution of 1.1 g (6.3 millimoles) of 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline in 5 ml of DMF was added to the above solution at 100° C. Reaction was carried out for 1 hour. DMF was removed from the reaction mixture by distillation under reduced pressure. An aqueous solution of sodium hydrogen-carbonate was added to the residue and the mixture was extracted with dichloromethane. The organic layer was dried with anhydrous sodium sulfate and concentrated under reduced pressure to obtain a light-green oil. The oil was purified by the silica gel column chromatography (developing solvent; ethyl acetate) to obtain 0.35 g (the yield was 39%) of 4-[1-(2,2,4-trimethyl-1,2,3,4-tetrahydroquinolyl)methyl]imidazole in the form of a colorless crystal. Reaction was carried out in the same manner as described in Example 3 by using 4-[1-(2,2,4-trimethyl-1,2,3,4-tetrahydroquinolyl)methyl]imidazole to obtain 0.35 g (the yield was 30%) of intended compound No. 8 in the form of a light-brown oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.4 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline

Citations

For This Compound
90
Citations
ED Kryl'skii, GA Razuvaev, TN Popova… - Current Issues in …, 2023 - mdpi.com
A study was conducted to investigate the effects of different doses of 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ) on motor coordination scores, brain tissue morphology…
Number of citations: 5 www.mdpi.com
SM Medvedeva, ME Plaksina… - Journal of Organic and …, 2015 - ophcj.nuph.edu.ua
The peculiarities of the oxidation reaction of substituted (5, 6-dihydro)-4, 4, 6-trimethyl-4H-pyrrolo [3, 2, 1-ij] quinoline-1, 2-diones have been investigated. 6-R-2, 2, 4-trimethyl-1, 2-…
Number of citations: 3 ophcj.nuph.edu.ua
VB Luzhkov, DV Fentsov, OT Kasaikina - Journal of Structural Chemistry, 1989 - Springer
The structure of the 8-hydroxy-2, 2', 4-trimethyl-l, 2, 3, 4-tetrahydroquinoline molecule was determined by the quantum-chemical MNDO method with complete optimization of the …
Number of citations: 2 link.springer.com
EV Lescheva, SM Medvedeva… - Journal of Organic and …, 2014 - ophcj.nuph.edu.ua
The features of the Stolle reaction in a series of substituted 2, 2, 4-trimethyl-1, 2-bis (tetra) hydroquinoline have been investigated. When carrying out the reaction of oxalyl chloride not …
Number of citations: 10 ophcj.nuph.edu.ua
I Ilin, E Lipets, A Sulimov, D Kutov, K Shikhaliev… - Journal of Molecular …, 2019 - Elsevier
Factor Xa is a serine protease representing a crucial element in the coagulation process and an attractive target for anticoagulant therapy. At the present time there are several chemical …
Number of citations: 23 www.sciencedirect.com
AE OBODOVSKAYA, ZA STARIKOVA… - Soviet physics …, 1990 - pascal-francis.inist.fr
Change in conformation of 4-R-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline fragment under the influence of an aromatic 4-substituent. Crystal and molecular structures of 4-phenyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline …
Number of citations: 2 pascal-francis.inist.fr
TV VOSTRIKOVA, VN KALAEV, SM MEDVEDEVA… - deboni.he.com.br
It is investigated the effect of synthesized organic compounds of 6-hydroxy-2, 2, 4-trimethyl-1, 2-dihydroquinoline, its derivatives, and hydrogenated analogs. These compounds affected …
Number of citations: 3 www.deboni.he.com.br
S Nizamov, MV Sednev, ML Bossi… - … A European Journal, 2016 - Wiley Online Library
Large Stokes‐shift coumarin dyes with an O‐phosphorylated 4‐(hydroxymethyl)‐2,2‐dimethyl‐1,2,3,4‐tetrahydroquinoline fragment emitting in the blue, green, and red regions of the …
TD Nekipelova, LN Kurkovskaya, II Levina… - Russian Chemical …, 2001 - Springer
Steady-state photolysis products of 6- and 8-substituted 2,2,4-trimethyl-1,2-dihydroquinolines in water and lower alcohols were identified by 1 H NMR. In the case of electron-donor …
Number of citations: 4 link.springer.com
OT Kasaikina, TV Lobanova, DV Fentsov - … of the Academy of Sciences of …, 1983 - Springer
Conclusions 1. The interaction of aminyl radicals of the tetrahydroquinoline type with peroxy radicals may proceed in several directions, with the formation of nitroxyls, the formation of …
Number of citations: 3 link.springer.com

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